N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazin core fused with a 3-fluorophenyl substituent. The molecule is further functionalized with a thioacetamide linker bridging the triazolopyridazine moiety to a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substitution on the phenyl ring may enhance solubility and modulate electronic properties, while the 3-fluorophenyl group could influence steric and hydrophobic interactions in biological systems .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-15-6-7-16(17(11-15)30-2)23-19(28)12-31-20-9-8-18-24-25-21(27(18)26-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPWPGMTLSQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A triazolopyridazine core : This core structure is known for its diverse biological activities.
- Fluorophenyl group : Enhances the compound's binding affinity and stability.
- Dimethoxyphenyl moiety : Contributes to solubility and overall stability.
The IUPAC name for this compound is this compound. Its molecular formula is C_{21}H_{18}F_{N}_{5}O_{3}S, with a molecular weight of approximately 425.46 g/mol .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory processes .
- Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and other physiological processes .
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Activity
The triazolopyridazine scaffold has been linked to anticancer properties:
- Cell Proliferation Inhibition : Studies demonstrate that derivatives of this compound can inhibit cell proliferation in several cancer cell lines by inducing apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole and pyridazine rings significantly influence the biological activity of the compound. For example:
- Substituents on the phenyl groups can enhance or diminish activity depending on their electronic and steric properties .
Case Studies
- In Vitro Studies : A study investigated the antibacterial properties of related triazole compounds against resistant strains of bacteria. The results indicated that compounds with similar structures exhibited potent activity against multi-drug resistant strains .
- In Vivo Models : In animal models of inflammation and cancer, derivatives showed promising results in reducing tumor size and inflammation markers compared to control groups .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Research Findings and Hypothetical Implications
While specific pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition : Triazolopyridazines with electron-donating groups (e.g., methoxy) often exhibit enhanced selectivity for tyrosine kinases due to improved hydrogen bonding with active-site residues .
- Solubility and Permeability : The 2,4-dimethoxyphenyl group likely improves aqueous solubility relative to trifluoromethyl or chlorophenyl analogs, as methoxy groups reduce logP values .
- Metabolic Stability : Ethoxy and methyl substituents () may slow oxidative metabolism compared to methoxy groups, which are prone to demethylation .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with fluorinated aldehydes (e.g., 3-fluorobenzaldehyde). Subsequent steps include thioether bond formation between the pyridazine core and the acetamide moiety. Critical parameters include:
- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity and solubility.
- Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., thiolation) to prevent side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediate isolation .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural fidelity:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine integration, methoxy group resonance).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography (if available): Resolves ambiguous stereoelectronic effects in the triazolo-pyridazine core .
Q. How does the electronic nature of substituents (e.g., 3-fluorophenyl, 2,4-dimethoxyphenyl) influence reactivity during synthesis?
- Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., during cyclization). Conversely, the electron-donating methoxy groups on the acetamide moiety stabilize intermediates via resonance, reducing oxidative degradation. Computational tools (e.g., DFT) can predict charge distribution to guide reagent selection .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields across different synthetic protocols?
- Methodological Answer : Contradictions often arise from:
- Solvent Purity : Trace moisture in DMF can hydrolyze thioacetamide intermediates; use molecular sieves or anhydrous conditions.
- Catalyst Variability : Test alternative catalysts (e.g., DBU vs. triethylamine) for thiolation steps.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC at multiple timepoints to identify optimal quenching times.
- Statistical Analysis : Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity modulation?
- Methodological Answer : Focus on modular substitutions:
- Triazole Core Modifications : Replace fluorine with chloro or methyl groups to assess steric/electronic effects on target binding.
- Acetamide Tail Optimization : Introduce bioisosteres (e.g., sulfonamides) to enhance metabolic stability.
- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs). Validate with enzymatic assays (IC₅₀ determination) and cellular models (e.g., apoptosis assays in cancer lines) .
Q. How can researchers address stability challenges during in vivo pharmacokinetic studies?
- Methodological Answer :
- Metabolic Liabilities : Identify labile sites (e.g., thioether bond) via LC-MS/MS metabolite profiling. Introduce deuterium or fluorine atoms to block oxidative cleavage.
- Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility.
- Pharmacokinetic Modeling : Compartmental analysis (e.g., non-linear mixed-effects modeling) to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
